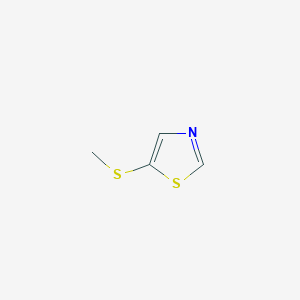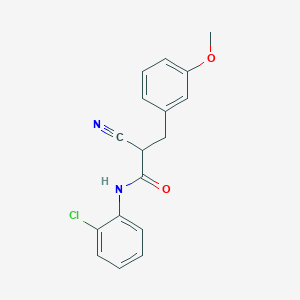![molecular formula C15H19F3N2O2S B2807028 1-(Cyclopropanesulfonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine CAS No. 2415574-04-6](/img/structure/B2807028.png)
1-(Cyclopropanesulfonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-(Cyclopropanesulfonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine involves a multi-step process . The initial step includes the reaction between 3-(trifluoromethyl)benzylamine and cyclopropylsulfonyl chloride to form 1-cyclopropylsulfonyl-3-(trifluoromethyl)benzylamine . This intermediate is then reacted with piperazine in the presence of a base to yield the final compound
Análisis De Reacciones Químicas
1-(Cyclopropanesulfonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced, particularly at the sulfonyl group.
Substitution: The piperazine ring and the trifluoromethyl group can participate in substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Cyclopropanesulfonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Medicine: While not approved for therapeutic use, it can be used in preclinical studies to explore potential pharmacological activities.
Mecanismo De Acción
its structure suggests it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by the piperazine ring and the trifluoromethyl group . These interactions could potentially modulate biological pathways, making it a valuable tool in research.
Comparación Con Compuestos Similares
Similar compounds to 1-(Cyclopropanesulfonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine include:
Piperazine derivatives: These compounds share the piperazine ring structure and are often used in pharmaceuticals and research.
Trifluoromethylphenyl compounds: These compounds contain the trifluoromethylphenyl group and are used in various chemical and pharmaceutical applications.
Propiedades
IUPAC Name |
1-cyclopropylsulfonyl-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O2S/c16-15(17,18)13-3-1-2-12(10-13)11-19-6-8-20(9-7-19)23(21,22)14-4-5-14/h1-3,10,14H,4-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEQIFSDBBDHNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

AMINE HYDROCHLORIDE](/img/structure/B2806947.png)


![2-[4-(4-Ethylbenzenesulfonyl)phenyl]-5-methylpyrazol-3-amine](/img/structure/B2806952.png)



![11,13-Dimethyl-6-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2806962.png)
![2-propan-2-yl-6H-benzo[c][1]benzoxepin-11-one](/img/structure/B2806963.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chloro-2-methoxybenzamide](/img/structure/B2806964.png)

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2806968.png)
